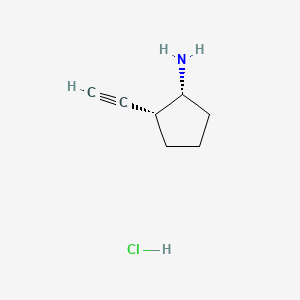![molecular formula C14H18N2O6P2 B13542099 [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes two phosphonic acid groups attached to a phenyl ring through an aminoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid typically involves the reaction of 2-aminophenylphosphonic acid with 2-bromoethylamine, followed by further functionalization to introduce the second phosphonic acid group. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds
Applications De Recherche Scientifique
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and osteoporosis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid: This compound is unique due to its dual phosphonic acid groups and aminoethyl linkage.
[2-({2-[(2-Carboxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
[2-({2-[(2-Hydroxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C14H18N2O6P2 |
|---|---|
Poids moléculaire |
372.25 g/mol |
Nom IUPAC |
[2-[2-(2-phosphonoanilino)ethylamino]phenyl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)24(20,21)22/h1-8,15-16H,9-10H2,(H2,17,18,19)(H2,20,21,22) |
Clé InChI |
QXZWWMKSDTTYGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


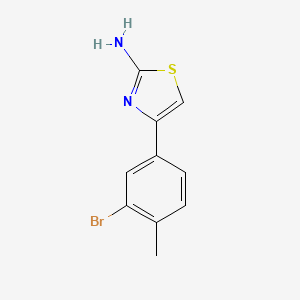
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
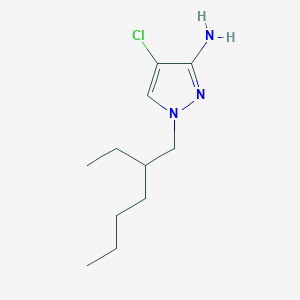
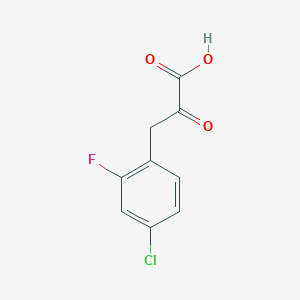
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
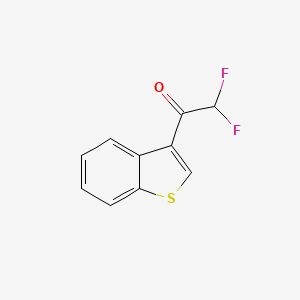
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
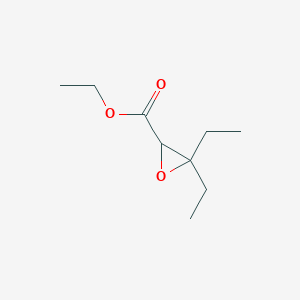
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
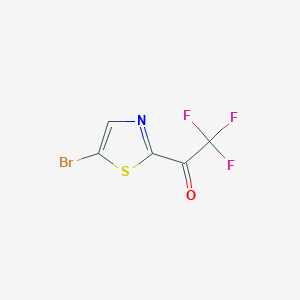
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
